4-Fluoroaniline hydrochloride

Catalog No.
S646765
CAS No.
2146-07-8
M.F
C6H7ClFN
M. Wt
147.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoroaniline hydrochloride

CAS Number

2146-07-8

Product Name

4-Fluoroaniline hydrochloride

IUPAC Name

4-fluoroaniline;hydrochloride

Molecular Formula

C6H7ClFN

Molecular Weight

147.58 g/mol

InChI

InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H

InChI Key

RQCWFLTXPVGHLK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)F.Cl

Synonyms

4-fluoroaniline, 4-fluoroaniline hydrochloride

Canonical SMILES

C1=CC(=CC=C1N)F.Cl

The exact mass of the compound 4-Fluoroaniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoroaniline hydrochloride (CAS 2146-07-8) is a fundamental fluorinated building block utilized extensively in pharmaceutical, agrochemical, and materials science applications. As a stable, off-white to beige crystalline solid, it serves as the pre-protonated form of 4-fluoroaniline [1]. The compound exhibits excellent aqueous solubility, making it highly compatible with aqueous-phase synthetic workflows, such as diazotization . By providing a reliable, weighable source of the 4-fluorophenyl moiety, it is a critical precursor for synthesizing active pharmaceutical ingredients (APIs), specialized dyes, and organic-inorganic hybrid materials, including perovskite precursors .

Generic substitution with the free base, 4-fluoroaniline, introduces significant procurement and process liabilities. 4-Fluoroaniline is a volatile, toxic liquid (boiling point 187 °C, melting point -1 °C) that is prone to oxidative darkening upon exposure to air and light, complicating storage and requiring re-distillation before sensitive reactions [1]. In contrast, 4-fluoroaniline hydrochloride is a highly stable crystalline solid with a melting point of 248 °C, which eliminates volatility hazards and enables precise stoichiometric weighing . Furthermore, substituting with non-fluorinated aniline hydrochloride fails to provide the para-fluoro substituent, which is strictly required to impart metabolic stability in APIs and specific electronic properties in advanced materials[1].

Thermal Stability and Physical State Transformation

4-Fluoroaniline hydrochloride is a stable crystalline solid with a melting point of 248 °C . In stark contrast, its free base counterpart, 4-fluoroaniline, is a volatile liquid at room temperature with a melting point of -1 °C and a boiling point of 187 °C [1]. The formation of the hydrochloride salt yields a thermal stability increase of over 240 °C, fundamentally altering the material's handling profile.

Evidence DimensionMelting point and physical state
Target Compound DataSolid, mp 248 °C
Comparator Or Baseline4-Fluoroaniline (free base): Liquid, mp -1 °C
Quantified Difference>240 °C increase in melting point
ConditionsStandard ambient temperature and pressure

Converting a volatile liquid into a stable solid eliminates inhalation hazards and allows for precise stoichiometric weighing during industrial scale-up.

Aqueous Processability and Pre-Protonation

While 4-fluoroaniline free base exhibits limited aqueous solubility (approximately 33 g/L at 20 °C) and requires the exothermic addition of strong acids to dissolve and activate [1], 4-fluoroaniline hydrochloride is a pre-protonated salt that is highly soluble in water [2]. This intrinsic solubility allows it to immediately participate in aqueous-phase reactions without biphasic mixing issues.

Evidence DimensionAqueous solubility and reaction readiness
Target Compound DataHighly soluble, pre-protonated salt
Comparator Or Baseline4-Fluoroaniline (free base): ~33 g/L solubility
Quantified DifferenceEliminates the need for exothermic acid-base dissolution steps
ConditionsAqueous phase synthesis at 20 °C

Pre-protonation streamlines aqueous workflows, specifically diazotization, by reducing the need to handle and neutralize excess concentrated acids.

Oxidative Stability and Shelf-Life

Free base arylamines like 4-fluoroaniline are highly susceptible to auto-oxidation, rapidly darkening upon exposure to air and light [1]. 4-Fluoroaniline hydrochloride mitigates this degradation pathway; the protonated ammonium group deactivates the electron-rich aromatic ring toward oxidation, maintaining the compound as a stable, off-white powder over extended storage periods [2].

Evidence DimensionResistance to air oxidation
Target Compound DataStable crystalline solid, resists oxidative degradation
Comparator Or Baseline4-Fluoroaniline (free base): Liquid prone to darkening and oxidation
Quantified DifferenceSignificant extension of shelf-life and purity retention
ConditionsLong-term ambient storage under atmospheric conditions

High oxidative stability ensures batch-to-batch reproducibility and eliminates the costly requirement to re-distill the precursor prior to sensitive cross-coupling reactions.

Aqueous Diazotization and Sandmeyer Reactions

The pre-protonated, highly water-soluble nature of the hydrochloride salt makes it the logical choice for generating 4-fluorophenyldiazonium salts, streamlining downstream halogenation or cross-coupling by eliminating the need for aggressive acid dissolution steps .

Active Pharmaceutical Ingredient (API) Synthesis

Used as a stable, weighable solid to introduce the 4-fluorophenyl moiety into drug candidates. Its resistance to oxidative degradation ensures that exact stoichiometry and high purity are maintained, which is critical for regulatory compliance in pharmaceutical manufacturing [1].

Organic-Inorganic Perovskite Precursors

Functions as a high-purity organic onium chloride salt in the development of perovskite solar cells, where precise crystal lattice formation relies heavily on the absence of oxidized impurities and exact molar ratios .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2146-07-8

Dates

Last modified: 08-15-2023

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